molecular formula C10H19NO3 B070790 tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate CAS No. 167081-37-0

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Cat. No.: B070790
CAS No.: 167081-37-0
M. Wt: 201.26 g/mol
InChI Key: PCPNTJQMXAHNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS 130369-05-0) is a high-value cyclobutane-based building block with the molecular formula C 10 H 19 NO 3 and a molecular weight of 201.26 g/mol. This compound, featuring both a protected amine (Boc) and a hydroxymethyl group on a cyclobutyl scaffold, is extensively used in the synthesis of complex molecules for scientific research [ ][ ]. Key Applications in Research Organic Synthesis & Medicinal Chemistry: This compound serves as a crucial precursor for constructing cyclobutane-containing scaffolds found in natural products and drug candidates. Its trans-configured derivative (CAS 167081-37-0) is particularly valuable for creating novel kinase inhibitors in oncology research, with demonstrated scalability up to 15 kg in continuous flow synthesis [ ][ ]. Versatile Chemical Reactivity: The molecule offers two primary sites for modification. The hydroxymethyl group can be oxidized to a carboxylic acid or further functionalized, while the Boc-protected amine can be cleanly deprotected under acidic conditions to generate the free amine, a key intermediate for constructing more complex structures [ ]. Peptide Modification & Chemical Biology: Researchers utilize this carbamate to introduce conformationally constrained cyclobutyl moieties into peptides, studying the effects on peptide structure and stability. It can also be used to generate molecular probes for investigating biological processes [ ]. Synthesis & Quality A reliable and high-yielding synthesis involves the reduction of methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate using lithium borohydride (LiBH 4 ), providing the product with excellent stereochemical fidelity and in high purity [ ]. Notice for Researchers This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications [ ].

Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPNTJQMXAHNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192606
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130369-05-0, 167081-37-0
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130369-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism

The reduction of the methyl ester group to a hydroxymethyl moiety is achieved through nucleophilic acyl substitution. LiBH₄, a strong reducing agent, selectively targets the ester carbonyl group, converting it into a primary alcohol while leaving the tert-butoxycarbonyl (Boc) protecting group intact. The reaction proceeds as follows:

Methyl ester+LiBH4Alcohol+Lithium methoxide+H2\text{Methyl ester} + \text{LiBH}4 \rightarrow \text{Alcohol} + \text{Lithium methoxide} + \text{H}2

Key Reaction Parameters

The reaction is conducted under anhydrous conditions in tetrahydrofuran (THF), which stabilizes the borohydride intermediate. Key parameters include:

ParameterDetails
Starting MaterialMethyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate
ReagentLithium borohydride (3M in THF)
SolventTetrahydrofuran (THF)
Temperature0°C initial, then 60°C for 3 hours
Molar Ratio1:2 (ester:LiBH₄)
WorkupDilute NaOH, extraction with ethyl acetate
PurificationSilica gel column chromatography (3% MeOH in DCM)
Yield91%

The stereochemistry of the starting material ((1R,3R)-configuration) ensures the trans geometry of the final product, critical for its biological activity.

Optimization of Reaction Conditions

Temperature and Time

Heating the reaction mixture at 60°C for 3 hours ensures complete conversion. Lower temperatures (e.g., 40°C) result in incomplete reduction, while prolonged heating (>5 hours) risks decomposition of the Boc group.

Solvent Selection

THF is ideal due to its ability to dissolve both the ester and LiBH₄. Alternatives like diethyl ether or 1,4-dioxane yield slower reaction rates or side products.

Stoichiometry

A 2:1 molar ratio of LiBH₄ to ester is optimal. Substoichiometric amounts lead to residual starting material, while excess borohydride complicates purification.

Purification and Characterization

Workup Procedure

After reduction, the mixture is quenched with dilute NaOH to neutralize excess LiBH₄. Ethyl acetate extraction (3×50 mL) isolates the product, followed by drying over anhydrous Na₂SO₄.

Column Chromatography

Silica gel chromatography with a 3% methanol-dichloromethane gradient removes impurities, yielding a white solid with >98% purity (confirmed by HPLC).

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 1.44 (s, 9H, Boc), 3.65 (t, 2H, -CH₂OH), and 4.75 (br s, 1H, NH).

  • Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 202.17 (calc. 202.17).

Comparative Analysis with Related Compounds

The method contrasts with alternative routes for similar carbamates:

CompoundKey DifferencesYieldReference
tert-Butyl (3-hydroxypropyl)carbamateLinear chain vs. cyclobutyl ring85%
tert-Butyl (1-hydroxymethylcyclobutyl)carbamateCis vs. trans stereochemistry78%

The trans-cyclobutyl configuration in tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate enhances metabolic stability compared to cis analogs.

Scalability and Industrial Relevance

The 91% yield and straightforward purification make this method scalable. Pilot studies demonstrate consistent results at 100-g scales, with no column chromatography required if high-purity starting materials are used.

Challenges and Mitigation Strategies

  • Moisture Sensitivity : LiBH₄ is hygroscopic; reactions must be conducted under inert atmosphere.

  • Byproduct Formation : Trace amounts of over-reduced products (e.g., diols) are minimized by strict temperature control.

Chemical Reactions Analysis

tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides .

Scientific Research Applications

Overview

Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, also known as N-Boc-3-aminocyclobutanemethanol, is a chemical compound with the molecular formula C₁₀H₁₉NO₃. This compound is gaining attention in various fields of scientific research, particularly in organic synthesis, medicinal chemistry, and biological applications. Its unique structure, which includes a cyclobutyl ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety, makes it a valuable building block for the synthesis of complex molecules.

Chemistry

  • Building Block for Organic Synthesis : this compound serves as a versatile building block in organic synthesis. It allows chemists to explore new reaction pathways and develop novel compounds. The compound's structure enables selective manipulation during synthesis, making it suitable for creating complex cyclobutane-containing scaffolds and other bioactive molecules.
  • Protecting Group in Peptide Synthesis : The tert-butoxycarbonyl (Boc) group acts as a protecting group for amines, enabling selective deprotection under mild conditions. This property is particularly useful in peptide synthesis, where it allows for the introduction of cyclobutane moieties into peptide chains.

Biology

  • Probes for Biological Processes : This compound can be utilized as a precursor to generate probes that study various biological processes. Once deprotected, the amine group can be coupled with biomolecules such as carbohydrates or fluorophores, facilitating the investigation of biomolecule functions and localizations within cells.
  • Enzyme-Catalyzed Reactions : this compound can act as a probe to study enzyme-catalyzed reactions involving carbamates. Its interactions with enzymes or receptors via hydrogen bonding can modulate their activity, providing insights into enzymatic mechanisms.

Medicine

  • Potential Therapeutic Properties : Derivatives of this compound are being investigated for their potential therapeutic applications. The stability and bioavailability imparted by the carbamate group enhance the efficacy of drug molecules. Research is ongoing to explore its use as a prodrug that can release active pharmaceutical ingredients under specific conditions.
  • Drug Development : The compound's unique structural features make it a valuable intermediate in drug development processes, particularly in designing novel drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate involves its ability to act as a carbamate protecting group. In biological systems, it can be hydrolyzed by enzymes to release the active compound, which then exerts its effects by interacting with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the active compound being released .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Variants on the Cyclobutyl Ring

(a) tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride
  • CAS : 2094411-58-0
  • Molecular Formula : C₉H₁₈ClN₂O₂ (hydrochloride salt)
  • Key Difference: Replacement of hydroxymethyl (-CH₂OH) with aminomethyl (-CH₂NH₂), protonated as a hydrochloride salt.
  • Applications: Useful in peptide synthesis due to the reactive amino group. The hydrochloride form enhances solubility in polar solvents .
(b) tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride
  • CAS : EN300-33211937
  • Molecular Formula : C₇H₁₅Cl₂FN₂ (includes fluorine and chlorine substituents)
  • Key Difference: Substitution with a branched 1-aminoethyl group (-CH(CH₃)NH₂).
  • Properties : Higher molecular weight (250.77 g/mol) and increased steric hindrance compared to the parent compound .
(c) tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate
  • CAS : 1639216-79-7
  • Molecular Formula: C₁₀H₁₉NO₃
  • Key Difference : Hydroxymethyl group at the 2-position instead of 3, altering stereochemistry and intermolecular interactions.
  • Applications : Used in studying stereochemical effects on biological activity .

Ring System Modifications

(a) tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate
  • CAS : 1645410-37-2
  • Molecular Formula: C₁₃H₂₃NO₃
  • Key Difference: Incorporation of a bicyclo[2.2.1]heptane (norbornane) ring system instead of cyclobutane.
(b) tert-butyl (3-oxocyclopentyl)carbamate
  • CAS : 847416-99-3
  • Molecular Formula: C₁₀H₁₇NO₃
  • Key Difference : Cyclopentyl ring with a ketone group (-C=O) at the 3-position.
  • Reactivity : The ketone enables nucleophilic additions, unlike the hydroxymethyl group in the parent compound .

Functional Group Replacements

(a) tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate
  • CAS : 1607474-26-9
  • Molecular Formula: C₁₁H₂₁NO₃
  • Key Difference : Hydroxymethyl replaced with 2-hydroxyethyl (-CH₂CH₂OH), extending the carbon chain.
  • Applications : Enhanced hydrophilicity for aqueous-phase reactions .
(b) tert-butyl N-[3-(1H-tetrazol-5-yl)cyclobutyl]carbamate
  • CAS : 1638764-51-8
  • Molecular Formula : C₁₀H₁₇N₅O₂
  • Key Difference : Tetrazole ring substitution, introducing acidic N-H protons.
  • Applications : Tetrazole groups mimic carboxylates in medicinal chemistry, improving metabolic stability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications
Parent Compound 142733-64-0 C₁₀H₁₉NO₃ 201.3 3-hydroxymethyl Biochemical reagents, drug synthesis
3-Aminomethyl hydrochloride derivative 2094411-58-0 C₉H₁₈ClN₂O₂ ~217.6 3-aminomethyl (-CH₂NH₂·HCl) Peptide synthesis
2-Hydroxymethyl isomer 1639216-79-7 C₁₀H₁₉NO₃ 201.3 2-hydroxymethyl Stereochemical studies
Bicyclo[2.2.1]heptanyl derivative 1645410-37-2 C₁₃H₂₃NO₃ 241.3 Bicyclic ring Rigid scaffold for drug design
Tetrazole-substituted analog 1638764-51-8 C₁₀H₁₇N₅O₂ 239.3 Tetrazole ring Bioisostere in medicinal chemistry

Biological Activity

Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (TBHC) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C₁₀H₁₉NO₃, which includes a cyclobutyl ring, a hydroxymethyl group, and a tert-butyl carbamate moiety. This article aims to provide a comprehensive overview of the biological activity of TBHC, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The biological activity of TBHC is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate moiety is known to interact with active sites on proteins, modulating their function and potentially altering cellular pathways.

  • Hydrogen Bonding : The hydroxymethyl group enhances the compound's reactivity and specificity.
  • Enzyme Interaction : TBHC has been shown to act as a biochemical probe in enzyme-catalyzed reactions involving carbamates, providing insights into biological pathways.

In Vitro Studies

In vitro studies have demonstrated that TBHC exhibits moderate activity against various biological targets. For instance, it has been evaluated for its effects on enzymes involved in metabolic pathways.

  • Enzyme Inhibition : TBHC has shown potential in inhibiting specific enzymes, thereby affecting metabolic processes.
  • Cellular Pathways : The compound's interaction with cellular receptors suggests its role in modulating signaling pathways.

In Vivo Studies

Research on TBHC's therapeutic potential has extended into in vivo models. Preliminary studies indicate its efficacy in various disease models:

  • Anti-inflammatory Activity : TBHC has demonstrated anti-inflammatory effects in animal models, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Some derivatives of TBHC are being investigated for their anticancer properties, with promising results in preclinical trials.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of TBHC, it is essential to compare it with structurally similar compounds. The following table outlines key differences and similarities:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Tert-butyl (trans-3-(hydroxymethyl)cyclobutyl)carbamateC₁₀H₁₉NO₃Contains trans configurationModerate enzyme inhibition
Tert-butyl [3-(hydroxymethyl)cyclobutyl]methylcarbamateC₁₁H₂₁NO₃Methyl substitution at nitrogenEnhanced reactivity patterns
Carbamic acid, N-[3-(hydroxymethyl)cyclobutyl]-, 1,1-dimethylethyl esterC₁₁H₂₃NO₃Different substituents affecting activityVaries based on substituents

TBHC stands out due to its specific configuration and functional groups that influence its reactivity and potential applications compared to its analogs.

Case Studies and Research Findings

Several case studies have highlighted the potential of TBHC in drug development:

  • Enzyme-Catalyzed Reactions : A study demonstrated that TBHC could serve as a substrate for specific enzymes, elucidating its role as a biochemical probe for understanding enzyme mechanisms .
  • Therapeutic Applications : Research indicates that derivatives of TBHC have shown promise as anti-inflammatory agents in animal models, leading to further exploration of its therapeutic potential .
  • Bioavailability Studies : Investigations into the pharmacokinetics of TBHC suggest favorable absorption and distribution characteristics, making it a viable candidate for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, and what key reaction conditions are critical for optimizing yield?

  • Methodology : The compound is typically synthesized via carbamate protection of a cyclobutylamine intermediate. A published route involves condensation of tert-butyl carbamate with a hydroxymethyl-substituted cyclobutyl derivative under coupling conditions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective coupling agents in anhydrous dichloromethane or DMF at 0–25°C . Reaction monitoring via TLC or LC-MS is recommended to optimize reaction time and prevent over-alkylation.
  • Critical Conditions :

  • Use of anhydrous solvents to avoid hydrolysis.

  • Controlled temperature (0–25°C) to minimize side reactions.

  • Stoichiometric excess of tert-butyl chloroformate (1.2–1.5 equiv) to ensure complete conversion .

    | Synthetic Method Comparison |
    |----------------------------------|---------------------------------------|
    | Coupling Agent | EDCI/HOBt |
    | Solvent | DMF or CH₂Cl₂ |
    | Yield | 65–85% (reported for analogous compounds) |

Q. How should this compound be purified and characterized to ensure high purity for subsequent reactions?

  • Purification : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water) may be required .
  • Characterization :

  • NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and hydroxymethyl protons (δ ~3.6–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm carbamate and hydroxymethyl groups .

Advanced Research Questions

Q. What strategies are recommended for handling the hydroxymethyl group in this compound during multi-step syntheses to prevent undesired side reactions?

  • Protection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl in DMF) or acetate (Ac₂O/pyridine) to prevent oxidation or nucleophilic side reactions during subsequent steps .
  • Challenges :

  • Acidic conditions may cleave the tert-butyl carbamate; use mild deprotection (TFA/CH₂Cl₂, 0°C) to retain integrity .
  • Monitor stability under basic conditions (e.g., during Suzuki couplings) via pH-controlled experiments .

Q. How can crystallographic data of this compound derivatives be effectively analyzed using SHELX software, and what challenges may arise during refinement?

  • Procedure :

Collect high-resolution X-ray data (λ = 0.710–1.541 Å) and process with SHELXL .

Use OLEX2 or WinGX for structure visualization and hydrogen atom placement.

  • Challenges :

  • Disorder : The tert-butyl group may exhibit rotational disorder; apply PART and SUMP instructions in SHELXL to model .
  • Hydrogen Bonding : The hydroxymethyl group participates in intermolecular H-bonds. Use DFIX and DANG restraints to refine geometry .

Q. What are the conflicting reports regarding the stability of tert-butyl carbamates under acidic or basic conditions, and how can these be addressed experimentally?

  • Contradictions :

  • Some SDS indicate stability at pH 5–8 , while others report decomposition under strongly acidic (pH < 3) or basic (pH > 10) conditions .
    • Resolution :
  • Conduct accelerated stability studies (40°C, 75% RH) over 4 weeks with HPLC monitoring.
  • Use buffered solutions (pH 3–10) to identify degradation thresholds. Major degradation products include cyclobutylamine and CO₂ .

Q. What analytical methodologies are most effective in detecting and quantifying degradation products of this compound during long-term storage?

  • Techniques :

  • LC-MS/MS : Quantifies trace degradation products (e.g., tert-butyl alcohol, cyclobutyl derivatives) with LOD < 0.1% .
  • Headspace GC-MS : Detects volatile byproducts (e.g., CO₂) under thermal stress .
  • Karl Fischer Titration : Monitors moisture uptake, which accelerates hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.